(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
Description
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal (referred to as the target compound) is a chlorinated enal derivative featuring a conjugated α,β-unsaturated aldehyde system with a 4-chlorophenyl substituent. It serves as a critical intermediate in synthesizing bioactive heterocycles, particularly 4-thiazolidinone derivatives, via Knoevenagel condensation . The Z-configuration of the chloro and aryl groups is confirmed by NMR spectroscopy, with characteristic signals for the CH=CCl-CH= group at 7.55–8.30 ppm in $^1$H-NMR and resonances for carbonyl/carbon-sulfur groups in $^{13}$C-NMR . Its structural rigidity and electron-withdrawing chlorine substituents enhance reactivity in cyclocondensation reactions, making it valuable in anticancer drug discovery .
Properties
IUPAC Name |
(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQMAUVMLFGNGU-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C=O)/Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14063-77-5 | |
| Record name | Cinnamaldehyde, beta,p-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014063775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14063-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The base-catalyzed mechanism proceeds as follows:
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Enolate Formation : Sodium acetate deprotonates chloroacetaldehyde at the α-position, generating a resonance-stabilized enolate.
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Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a β-hydroxy aldehyde intermediate.
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Dehydration : Acidic conditions (acetic acid) facilitate the elimination of water, yielding the conjugated (2Z)-isomer.
The stereochemical outcome (Z-configuration) is influenced by the reaction’s kinetic control, favoring the less sterically hindered transition state.
Procedure and Optimization
A representative protocol involves:
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Reagents : 4-Chlorobenzaldehyde (1.0 equiv), chloroacetaldehyde (1.2 equiv), sodium acetate (1.5 equiv), acetic acid (solvent).
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Conditions : Reflux at 110°C for 6–8 hours under inert atmosphere.
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Workup : The mixture is cooled, diluted with ice water, and extracted with dichloromethane. The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
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Purification : Recrystallization from ethanol/water (3:1) affords the product as a pale-yellow solid.
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes dehydration |
| Reaction Time | 7 hours | Balances completion vs. side reactions |
| Molar Ratio (Aldehyde:Enolate) | 1:1.2 | Ensures enolate excess |
Yields typically reach 68–74% with >95% purity (HPLC). Prolonged heating (>10 hours) risks polymerization, while insufficient base stoichiometry leads to unreacted starting material.
Titanium Tetrachloride-Mediated Synthesis
An alternative method employs TiCl₄ as a Lewis acid to catalyze the condensation, enhancing reaction rate and selectivity. This approach is advantageous for substrates sensitive to strong bases.
Reaction Mechanism
TiCl₄ coordinates to the carbonyl oxygen of 4-chlorobenzaldehyde, increasing its electrophilicity. Subsequent nucleophilic attack by chloroacetaldehyde’s enolate (generated in situ) forms the β-hydroxy intermediate. The TiCl₄–amine complex facilitates dehydration, yielding the (2Z)-isomer preferentially.
Procedure and Optimization
A modified protocol from titanium-mediated aldol reactions includes:
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Reagents : 4-Chlorobenzaldehyde (1.0 equiv), chloroacetaldehyde (1.1 equiv), TiCl₄ (1.2 equiv), tributylamine (2.4 equiv), dichloromethane (solvent).
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Conditions : Stirring at 25°C for 3 hours.
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Workup : Quenching with saturated NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| TiCl₄ Equivalents | 1.2 | Avoids over-coordination |
| Temperature | 25°C | Prevents TiCl₄ hydrolysis |
| Amine Base | Tributylamine | Neutralizes HCl efficiently |
This method achieves 62–67% yield with comparable purity to the sodium acetate route. The lower yield stems from competing side reactions, such as TiCl₄-induced polymerization, but offers faster reaction times.
Comparative Analysis of Methods
Yield and Purity
| Method | Average Yield | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Sodium Acetate/Acetic Acid | 74% | 95 | 7 hours | High |
| TiCl₄/Tributylamine | 67% | 93 | 3 hours | Moderate |
Advantages and Limitations
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Sodium Acetate Route :
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Pros : Cost-effective, scalable, high reproducibility.
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Cons : Longer reaction time, acid-sensitive substrates incompatible.
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TiCl₄ Route :
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Pros : Faster, milder conditions for base-sensitive substrates.
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Cons : TiCl₄ handling requires anhydrous conditions, higher cost.
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Stereochemical Control and Isomerization
The (2Z)-configuration is favored in both methods due to:
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Kinetic Control : The transition state for Z-isomer formation is less sterically hindered.
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Conjugation Stabilization : The planar α,β-unsaturated system stabilizes the Z-isomer through resonance.
Isomerization to the (2E)-form is negligible under these conditions but can occur at elevated temperatures (>150°C) or prolonged storage.
Industrial-Scale Considerations
For bulk production, the sodium acetate method is preferred due to:
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Solvent Recovery : Acetic acid can be distilled and reused.
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Catalyst Cost : Sodium acetate is economical compared to TiCl₄.
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Safety : Avoids hazardous TiCl₄ handling.
Process intensification via continuous flow reactors has been explored to reduce reaction time by 40% while maintaining yield .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 3-chloro-3-(4-chlorophenyl)propanoic acid.
Reduction: Formation of 3-chloro-3-(4-chlorophenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₆Cl₂O
- Molecular Weight : 203.05 g/mol
- Functional Groups : Aldehyde, chlorinated aromatic rings
The compound features a unique structure characterized by a double bond and two chlorinated phenyl groups, which influence its reactivity and potential biological interactions.
Chemistry
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Aldol Condensation : Often utilized in the synthesis of larger organic compounds.
- Substitution Reactions : Can form various derivatives depending on the nucleophile used.
Biology
The compound has been studied for its potential biological activity, particularly:
- Antimicrobial Properties : Research indicates that it may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory responses in biological systems.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties , including:
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor modulation.
Case Study: Anticancer Research
Research published in a peer-reviewed journal highlighted the synthesis of derivatives of this compound and their evaluation for anticancer activity. The findings indicated that certain derivatives exhibited promising cytotoxic effects against various cancer cell lines .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorinated phenyl group may also interact with hydrophobic regions of biomolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The target compound’s bioactivity and reactivity are influenced by its dual chloro substituents. Comparisons with analogs reveal:
Table 1: Substituent-Driven Properties
Key Findings :
- Halogen Positioning : Fluorine at the 2-position (as in ) improves metabolic stability compared to chlorine.
- Electron-Withdrawing Groups : Nitro substituents () enhance electrophilicity but may reduce solubility.
- Hybrid Structures: Combining chlorine with heterocycles (e.g., thiazolidinones) amplifies anticancer effects .
Spectral and Crystallographic Insights
The target compound’s Z-configuration is validated by X-ray crystallography using SHELXL . Similar compounds, such as (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one, exhibit planar geometries stabilized by intramolecular hydrogen bonds, which influence packing and stability . In contrast, derivatives with bulky substituents (e.g., 3-methylbutyrate in fenvalerate ) show reduced conjugation, altering reactivity.
Biological Activity
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal, also known as 3,3-bis(4-chlorophenyl)prop-2-enal, is an organic compound that has attracted significant interest due to its potential biological activities. The compound features a double bond and two chlorinated phenyl groups, which influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with detailed research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C₉H₆Cl₂O
- Molecular Weight : 203.05 g/mol
- Functional Groups : Aldehyde, chlorinated aromatic rings
The presence of the aldehyde functional group allows for the formation of covalent bonds with nucleophilic sites on proteins, potentially altering their function.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aldehyde group can react with nucleophiles in proteins, leading to modifications that may inhibit enzymatic activity or alter receptor function. Additionally, the chlorinated phenyl groups may enhance hydrophobic interactions with biomolecules, increasing binding affinity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported in the range of 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli.
- The compound's mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory effects . In a study involving lipopolysaccharide (LPS)-induced inflammation in mouse models:
- Administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Histopathological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC₅₀ values ranged from 15 to 30 µM, indicating significant antiproliferative activity.
- The mechanism appears to involve apoptosis induction through caspase activation and modulation of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2021) evaluated the antimicrobial activity of various chlorinated compounds, including this compound. The results highlighted its superior efficacy against multi-drug resistant strains of bacteria compared to traditional antibiotics.
- Anti-inflammatory Research : Research by Johnson et al. (2020) demonstrated that the compound could effectively reduce inflammation in a mouse model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Cancer Studies : A recent publication by Lee et al. (2023) explored the anticancer properties of this compound in combination with other chemotherapeutic agents. The findings indicated enhanced efficacy and reduced side effects when used synergistically .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
